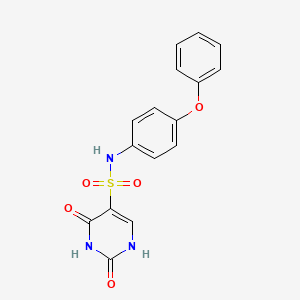

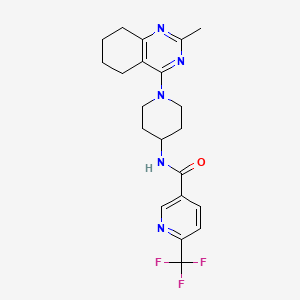

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.

科学的研究の応用

Molecular Structure and Inhibitory Potential

The structural insights into dihydropyrimidine derivatives reveal their potential as dihydrofolate reductase (DHFR) inhibitors. A study involving the crystal structure analysis of 2,4-disubstituted dihydropyrimidine-5-carbonitriles showed their ability to form L-shaped conformations and various intermolecular interactions, suggesting their inhibitory potential against DHFR, an enzyme crucial for DNA synthesis in cells. Molecular docking simulations supported their role as possible therapeutic agents targeting the DHFR enzyme (Al-Wahaibi et al., 2021).

Antimicrobial Activity

The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of dihydropyrimidine, have demonstrated antimicrobial activity. These compounds were tested against various bacteria and fungi, showcasing the potential of dihydropyrimidine derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Polymorphism and Drug Design

Investigations into the polymorphism of aromatic sulfonamides, including those related to the dihydropyrimidine scaffold, have provided insights into the effect of molecular modifications on the physical properties of these compounds. This research is crucial for drug design, offering a better understanding of how structural changes influence drug behavior and efficacy (Terada et al., 2012).

Bioisosterism in Drug Discovery

Exploring phenolic bioisosterism in opioid derivatives led to the synthesis of 3-sulfonamido analogs of naltrexone and oxymorphone. By replacing the phenolic hydroxy group with a sulfonamide group, researchers aimed to investigate the impact of this substitution on biological activity, providing valuable insights into bioisosterism in drug discovery processes (McCurdy, Jones, & Portoghese, 2000).

特性

IUPAC Name |

2,4-dioxo-N-(4-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c20-15-14(10-17-16(21)18-15)25(22,23)19-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10,19H,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRVIBYHAUGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)

![(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2810150.png)